4-(Dimethylamino)benzoic Acid N-hydroxysuccinimide Ester (DMABA NHS Ester) is a set of deuterium-enriched reagents designed for labeling glycerophosphoethanolamine (PE) lipids in biological samples. [] These reagents are particularly useful in mass spectrometry-based lipidomics studies for the quantification and identification of various PE lipid subclasses.
4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester, commonly referred to as DMABA NHS ester, is a chemical compound widely utilized in biochemical research, particularly in the field of lipid analysis. This compound serves as a reagent that facilitates the detection and characterization of various subclasses of phosphatidylethanolamine lipids through mass spectrometry techniques. The ability of DMABA NHS ester to react with primary amine groups makes it particularly valuable for studying complex biological mixtures where traditional detection methods may fall short.
DMABA NHS ester is synthesized from 4-(dimethylamino)benzoic acid and N-hydroxysuccinimide. The compound has been developed and utilized extensively in laboratories, including those at the University of Colorado, where significant advancements in lipid analysis have been made using this reagent. It is commercially available through various suppliers, including Avanti Polar Lipids and Cayman Chemical, among others.
DMABA NHS ester belongs to the class of chemical reagents known as N-hydroxysuccinimide esters. These compounds are characterized by their ability to activate carboxylic acids for nucleophilic attack by amines, making them crucial in bioconjugation and labeling applications.
The synthesis of DMABA NHS ester typically involves the coupling of 4-(dimethylamino)benzoic acid with N-hydroxysuccinimide using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. This reaction is often conducted in an organic solvent such as methylene chloride or dimethylformamide under controlled temperature conditions to ensure high yields and purity.
The synthesis process can be summarized as follows:
The yield of the synthesis can exceed 90%, demonstrating the efficiency of the method employed .
The molecular structure of DMABA NHS ester consists of a benzoic acid core substituted with a dimethylamino group and an N-hydroxysuccinimide moiety. The chemical formula is CHNO, and its molecular weight is approximately 233.26 g/mol.
Key structural features include:
DMABA NHS ester primarily reacts with primary amines found in phosphatidylethanolamine lipids to form stable amide bonds. This reaction allows for the derivatization of lipids, enhancing their detectability in mass spectrometry assays.
The reaction mechanism involves:
The mechanism by which DMABA NHS ester facilitates lipid analysis involves several steps:
The use of stable isotope-labeled variants (e.g., deuterated forms) allows for enhanced sensitivity and specificity in detecting lipid changes under various biological conditions, such as oxidative stress .
Relevant data indicate that DMABA NHS ester exhibits high reactivity (>92% conversion efficiency) when labeling lipids under optimized conditions .
DMABA NHS ester is primarily used in scientific research for:
The core structure of DMABA NHS ester comprises a benzoic acid scaffold linked to an N-hydroxysuccinimide (NHS) active ester group, with a dimethylamino substituent at the para position. This configuration yields a molecular formula of C₁₃H₁₄N₂O₄ (exact mass: 262.26 g/mol) for the unlabeled "d0" variant [9]. The reagent’s design incorporates strategic sites for deuterium substitution, enabling the synthesis of stable isotope-labeled analogs essential for quantitative mass spectrometry:
Table 1: Isotopic Variants of DMABA NHS Ester and Key Characteristics
Variant | Molecular Formula | Exact Mass (g/mol) | Deuterium Position | Precursor Ion (m/z) | Price Example (1 mg) |
---|---|---|---|---|---|
d0 | C₁₃H₁₄N₂O₄ | 262.26 | None | 191.1 | $ (640000P-50mg) [9] |
d4 | C₁₃H₁₀D₄N₂O₄ | 266.29 | Aromatic ring (2,3,5,6) | 195.1 | $ (640004P-1mg) [4] |
d6 | C₁₃H₈D₆N₂O₄ | 270.32 | N-(CD₃)₂ | 197.1 | - |
d10 | C₁₃H₄D₁₀N₂O₄ | 272.32 | N-(CD₃)₂ + aromatic ring | 201.1 | $171.55 (640010P-1mg) [2] |
These isotopic variants induce predictable mass shifts (+4 to +10 Da) upon derivatization of PE lipids. Crucially, each generates a unique, high-abundance fragment ion during collision-induced dissociation (CID) in positive ion mode (e.g., m/z 191.1 for d0, m/z 201.1 for d10). This allows multiplexed precursor ion scanning for simultaneous detection of labeled PE species in complex mixtures [6]. For example, d₁₀-DMABA-labeled PE exhibits a +151 Da mass shift and is detectable via a precursor ion scan of m/z 201.1 [3].
Synthesis of DMABA NHS esters employs carbodiimide-mediated coupling—typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)—to conjugate deuterated or non-deuterated DMABA carboxylic acids with N-hydroxysuccinimide [6]. The process requires stringent anhydrous conditions to prevent hydrolysis of the NHS ester moiety. Purification via chromatography or crystallization yields reagents with >99% purity, verified by thin-layer chromatography (TLC) [4] [9].
Stability is a critical consideration for practical use:
Table 2: Stability and Storage Requirements
Factor | Requirement | Impact on Reactivity |
---|---|---|
Storage Temperature | -20°C (long-term) | Prevents hydrolysis; maintains >95% activity at 1 year |
Solvent Compatibility | Anhydrous DMF, acetonitrile | Optimizes solubility and shelf life |
Light Sensitivity | Low | No decomposition under standard handling |
Hydrolysis Rate (H₂O) | High | Requires anhydrous reaction conditions |
The DMABA NHS ester technology emerged from the laboratory of Dr. Robert Murphy at the University of Colorado, driven by the need for universal detection of PE subclasses in mass spectrometry. Prior to this innovation, PE analysis relied on neutral loss scanning for phosphoethanolamine (NL 141 Da) in positive ion mode. This approach failed for plasmalogen PE species—which constitute >50% of PE in some tissues—due to their atypical fragmentation, producing dominant acyl chain fragments instead of the NL 141 ion [6]. This gap was particularly problematic for studying oxidized PE lipids, as plasmalogens rich in polyunsaturated fatty acids are highly susceptible to oxidation [6].
Murphy’s team designed DMABA NHS ester to address three core challenges:
The methodology was validated in a landmark 2009 study where PE lipids from RAW 264.7 macrophage phospholipids were oxidized with AAPH (a free radical generator), then differentially labeled with d0-, d4-, d10-, and d6-DMABA NHS esters across a time course (0–300 min). Precursor ion scanning revealed a progressive decline in endogenous PE and a concomitant rise in oxidized species—demonstrating the method’s utility for tracking lipid peroxidation dynamics [6]. Subsequent research extended these applications to neurodegenerative disease models, where oxidized PE is implicated in pathological processes like amyloidogenesis [6].
Table 3: Key Research Impact of Murphy et al.'s Innovation
Innovation | Analytical Advantage | Application Example |
---|---|---|
Universal precursor ion scan | Detects all PE subclasses (diacyl, alkyl-acyl, plasmalogen) | Discovery of oxidized plasmalogen PE in brain tissue [3] |
Isotopic differential labeling | Enables multiplexed relative quantification across samples | Time-course tracking of PE oxidation in liposomes [6] |
Mass shift for oxidized PE | Enhances detection sensitivity for low-abundance products | Identification of novel PE aldehydes in inflammatory models [6] |
The commercial availability of DMABA NHS esters (d0–d10) as >99% pure reagents through suppliers like Avanti Polar Lipids has cemented their role in modern lipidomics [8]. These compounds continue to enable high-precision studies of PE metabolism in health and disease, fulfilling Murphy’s original vision of a "universal scan" for this critical lipid class.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: